molecular formula C7H9NO2S2 B8726601 3-(Methylthio)benzenesulfonamide

3-(Methylthio)benzenesulfonamide

Cat. No. B8726601
M. Wt: 203.3 g/mol
InChI Key: MGPHDXOVGHRZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06166064

Procedure details

To a solution of 3-methylsulfanylbenzenesulfonamide (500 mg, 2.5 mmol) in acetone was added an aqueous solution of OXONE (3.2 grams, 5 mmol). The mixture was stirred at room temperature for 12 hours. The reaction was evaporated to dryness in vacuo. The residue was triturated with acetone and filtered. The filtrated was evaporated to give 460 mg of the titled compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[CH:4]=[C:5]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1.OO[S:15]([O-:17])=[O:16].[K+].[CH3:19]C(C)=O>>[CH3:19][S:15]([C:7]1[CH:6]=[C:5]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:4]=[CH:3][CH:8]=1)(=[O:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CSC=1C=C(C=CC1)S(=O)(=O)N
Name
Quantity
3.2 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrated was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C=CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.